Reduced Vasodilatory Potency vs. (R)-Fendiline
The (S)-enantiomer of fendiline is half as potent a vasodilator as the (R)-enantiomer. This was demonstrated in isolated artery preparations where the (R)-enantiomer had an EC50 of 8 μM, while the (S)-enantiomer required nearly double the concentration to achieve the same effect (EC50 = 15 μM) [1]. A separate study confirmed the (R)-enantiomer shows a 'more potent vasodilatory effect than the (S)-enantiomer' [2].
| Evidence Dimension | Vasodilatory potency (EC50) |
|---|---|
| Target Compound Data | (S)-Fendiline EC50 = 15 μM |
| Comparator Or Baseline | (R)-Fendiline EC50 = 8 μM |
| Quantified Difference | R-enantiomer is 1.875-fold more potent (S-enantiomer is 53% as potent) |
| Conditions | Isolated rat small mesenteric and coronary arteries. |
Why This Matters
For research or therapeutic applications where vasodilatory hypotension is a dose-limiting toxicity (e.g., oncology, neurology), (S)-fendiline offers a wider therapeutic window to achieve target engagement without maximal cardiovascular side effects.
- [1] Wilkinson J, Foretia D, Rossington S, Anthony Heagerty A, Leonard J, Hussain N, Austin C. 2'-Hydroxy-fendiline analogues as potent relaxers of isolated arteries. Eur. J. Pharmacol. 2007;561:160–163. doi: 10.1016/j.ejphar.2007.01.039. PMID: 17331497. View Source
- [2] Lee GR, Hyun MH. Liquid Chromatographic Resolution of Fendiline and Its Analogues on a Chiral Stationary Phase Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Molecules. 2014 Dec 19;19(12):21386-97. doi: 10.3390/molecules191221386. View Source
